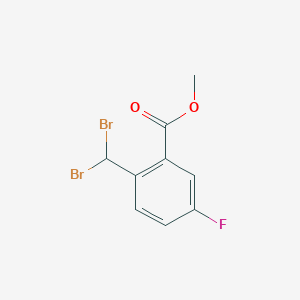

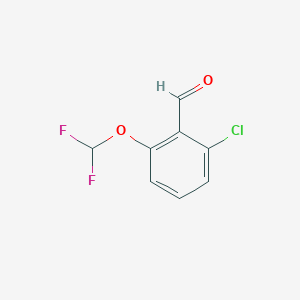

Methyl 2-(dibromomethyl)-5-fluorobenzoate

Übersicht

Beschreibung

Methyl 2-(dibromomethyl)-5-fluorobenzoate (MDBF) is a chemical compound that is used for a variety of purposes, including as a flame retardant, a plasticizer, and a dye. It is a highly water-soluble compound and has been found to be an effective flame retardant when applied to polymers. MDBF has also been used in the synthesis of various organic compounds, such as dyes, drugs, and polymers.

Wissenschaftliche Forschungsanwendungen

-

- Application : The addition of bromoform to carbon-carbon and carbon-heteroatom multiple bonds has gathered interest from the synthetic community as it leads to brominated molecules that find applications in various fields .

- Method : The addition of bromoform to olefins in the presence of protic bases and a phase-transfer catalyst is well-established . Their metal-mediated versions leading to new brominated compounds did not receive much attention .

- Results : The addition of bromoform mediated by metals provides an opportunity to construct various synthetic intermediates and understand the underlying mechanistic aspects .

-

- Application : Dibromomethyl aromatic derivatives are useful compounds for the synthesis of aromatic aldehydes, aromatic imines, aromatic acetals or polymeric materials .

- Method : The synthesis of these compounds involves the use of bromomethyl and dibromomethyl substituents .

- Results : The structures of these compounds are dominated by Br—Br contacts and C—H—Br hydrogen bonds .

-

- Application : Dibromomethane is used as a solvent, gauge fluid, and in organic synthesis (often as 1 H-NMR internal standard) .

- Method : Dibromomethane is prepared commercially from dichloromethane via bromochloromethane .

- Results : Dibromomethane is a convenient agent for converting catechols to their methylenedioxy derivatives .

-

Field : Haloform Deprotonation

- Application : Haloform deprotonation followed by an electrophilic quenching has been the subject of intense research . Amongst the haloforms, fluoroform, being a sterically less demanding entity, possesses high lipophilicity, improved bioavailability, faster membrane transport, greater metabolic stability, and lower dosage rates in the pharmaceutical industry .

- Method : Chemists have tamed its reactivity, and many CF3-transfer agents have been developed . Thus, nucleophilic di- and trifluoromethylations using CHF2 and CF3 fragments across carbonyl and carbonylimine electrophiles have been reviewed .

- Results : The synthesis of 1,1-difluorocyclopropane ring systems via conventional and continuous flow methods has been reported recently .

-

- Application : Dibromomethane is naturally produced by marine algae and liberated to the oceans . Releasing on soil causes it to evaporate and leach into the ground . Releasing in water causes it to be lost mainly by volatilisation with a half life of 5.2 hours .

- Method : Dibromomethane is prepared from bromoform using sodium arsenite and sodium hydroxide . Another way is to prepare it from diiodomethane and bromine .

- Results : Dibromomethane is used as a solvent, gauge fluid, and in organic synthesis (often as 1 H-NMR internal standard) . It is a convenient agent for converting catechols to their methylenedioxy derivatives .

Eigenschaften

IUPAC Name |

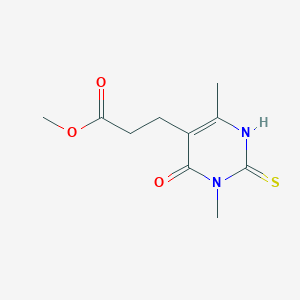

methyl 2-(dibromomethyl)-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2FO2/c1-14-9(13)7-4-5(12)2-3-6(7)8(10)11/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSWHAFPOGGXEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)F)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(dibromomethyl)-5-fluorobenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Methyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B1421988.png)

![N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine](/img/structure/B1421991.png)

![methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate](/img/structure/B1422001.png)

![{2-[(6-Pyridin-2-ylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1422003.png)

![2-chloro-N-{[4-(2-methoxyethoxy)phenyl]methyl}acetamide](/img/structure/B1422008.png)